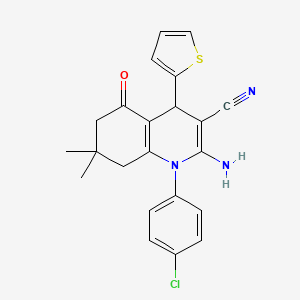![molecular formula C17H20N2O3 B11544466 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11544466.png)
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a piperidine and pyrrolidine moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the acylation of 4-methylpiperidine with a suitable acyl chloride, followed by a coupling reaction with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis and as a lead compound for developing new medications.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Similar Compounds:
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring also show comparable properties and applications.
Uniqueness: this compound stands out due to its combined piperidine and pyrrolidine structure, which provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
1-[4-(4-methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H20N2O3/c1-12-8-10-18(11-9-12)17(22)13-2-4-14(5-3-13)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |
InChI-Schlüssel |
YUQGUGZVPKHSOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(decyloxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11544399.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-butoxybenzamide](/img/structure/B11544402.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544405.png)
![2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11544412.png)
![2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11544415.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544418.png)
![ethyl 6-bromo-5-methoxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11544436.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544448.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544458.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11544476.png)

![Hexyl 4-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B11544484.png)